molecular formula C6H16N2O2 B1664900 1,8-Diamino-3,6-dioxaoctane CAS No. 929-59-9

1,8-Diamino-3,6-dioxaoctane

Cat. No.: B1664900
CAS No.: 929-59-9
M. Wt: 148.20 g/mol
InChI Key: IWBOPFCKHIJFMS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,8-Diamino-3,6-dioxaoctane, also known as Amino-PEG2-Amine, is a crosslinker containing two amino groups . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) .

Mode of Action

The amino groups in Amino-PEG2-Amine are reactive and can form covalent bonds with its targets . This interaction results in the formation of stable linkages, which can be used for various applications such as drug delivery and surface modifications .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of various molecular cages, macrocycles, and microporous materials

Pharmacokinetics

It’s known that the compound has a molar mass of 14820 g/mol . The compound is a liquid at room temperature, with a density of 1.01 g/cm3 at 20 °C . It’s also known that the compound has a flash point of 121 °C . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of this compound is the formation of stable linkages with its targets . These linkages can be used for various applications, including the synthesis of a wide range of compounds and materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below +30°C . Furthermore, the compound is classified as combustible and

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-NH2-PEG2 typically involves the reaction of diethylene glycol with ammonia or an amine under controlled conditions. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of Bis-NH2-PEG2 involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The process is optimized for efficiency, often incorporating automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

Bis-NH2-PEG2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Alkyl halides, solvents like dichloromethane, and bases such as triethylamine.

    Condensation Reactions: Carboxylic acids, acid chlorides, or anhydrides, often in the presence of coupling agents like EDC or DCC.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted amines, amides, and various PEGylated derivatives, which are useful in drug delivery and other applications.

Scientific Research Applications

Bis-NH2-PEG2 is extensively used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bis-NH2-PEG2

Bis-NH2-PEG2 is unique due to its balanced chain length and the presence of two amino groups, which provide multiple sites for conjugation. This makes it particularly useful in applications requiring precise control over molecular architecture and functionality, such as in the synthesis of complex drug delivery systems and bioconjugates .

Properties

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2/c7-1-3-9-5-6-10-4-2-8/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBOPFCKHIJFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24991-53-5
Record name Polyethylene glycol bis(2-aminoethyl) ether
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DSSTOX Substance ID

DTXSID9044742
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine
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Molecular Weight

148.20 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] Hygroscopic liquid; [Alfa Aesar MSDS]
Record name Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis-
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Record name 2,2'-(Ethylenedioxy)bis(ethylamine)
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CAS No.

929-59-9
Record name 2,2′-(Ethylenedioxy)bis(ethylamine)
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Record name Ethylene glycol bis(2-aminoethyl) ether
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Record name 929-59-9
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Record name Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine
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Record name 3,6-dioxaoctamethylenediamine
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Record name ETHYLENE GLYCOL BIS(2-AMINOETHYL) ETHER
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Synthesis routes and methods

Procedure details

The diazide (17) (3.55 g, 17.85 mmol) in THF (10mL) was added dropwise into a cold (-5° C.) stirred mixture of lithium aluminum hydride (1.83 g, 48.2 mmol) in THF (20 mL). The reaction mixture was kept at -5° C. and carefully quenched with water (10 mL). The THF layer was filtered to remove the inorganic salts, dried over Na2SO4, and evaporated in vacuo to afford the diamine (18) (2.56 g, 97% yield).
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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